6,7,8-trimethoxy-4aH-quinazolin-4-one
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Overview
Description
6,7,8-Trimethoxy-4aH-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of methoxy groups at positions 6, 7, and 8 enhances the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8-trimethoxy-4aH-quinazolin-4-one typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method is the condensation of anthranilic acid with methoxy-substituted benzaldehydes, followed by cyclization to form the quinazolinone core. The reaction conditions often include the use of acidic or basic catalysts and refluxing in suitable solvents such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and environmentally friendly solvents to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6,7,8-Trimethoxy-4aH-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophilic reagents like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6,7,8-trimethoxy-4aH-quinazolin-4-one involves its interaction with specific molecular targets and pathways. It can inhibit enzymes involved in cell proliferation, such as kinases, and interfere with DNA replication and repair processes. The compound’s methoxy groups enhance its binding affinity to these targets, leading to increased biological activity .
Comparison with Similar Compounds
Similar Compounds
4,6,7-Trimethoxyquinazoline: Similar structure but lacks the 8-methoxy group.
6,7-Dimethoxyquinazolinone: Lacks the 8-methoxy group.
4,6-Dimethoxyquinazoline: Lacks both the 7- and 8-methoxy groups.
Uniqueness
6,7,8-Trimethoxy-4aH-quinazolin-4-one is unique due to the presence of three methoxy groups, which enhance its chemical stability and biological activity. This makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Properties
Molecular Formula |
C11H12N2O4 |
---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
6,7,8-trimethoxy-4aH-quinazolin-4-one |
InChI |
InChI=1S/C11H12N2O4/c1-15-7-4-6-8(12-5-13-11(6)14)10(17-3)9(7)16-2/h4-6H,1-3H3 |
InChI Key |
PLXXJSUCHKDGNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2C(=NC=NC2=O)C(=C1OC)OC |
Origin of Product |
United States |
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